molecular formula C9H12N2O B2848953 2-Butylpyrimidine-5-carbaldehyde CAS No. 876890-42-5

2-Butylpyrimidine-5-carbaldehyde

Cat. No.: B2848953
CAS No.: 876890-42-5
M. Wt: 164.208
InChI Key: VEWHOIWZDHMAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields of science and industry. This compound is characterized by a pyrimidine ring substituted with a butyl group at the second position and an aldehyde group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with butylating agents and subsequent formylation. One common method includes the use of butyl bromide in the presence of a base to introduce the butyl group, followed by formylation using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Butylpyrimidine-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butylpyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

  • 2-Methylpyrimidine-5-carbaldehyde
  • 2-Ethylpyrimidine-5-carbaldehyde
  • 2-Propylpyrimidine-5-carbaldehyde

Comparison: 2-Butylpyrimidine-5-carbaldehyde is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

2-butylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-3-4-9-10-5-8(7-12)6-11-9/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHOIWZDHMAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(C=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.